![molecular formula C8H8N2O B116217 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 156267-14-0](/img/structure/B116217.png)
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Wirkmechanismus
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and reduce inflammation in various tissues. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Biochemische Und Physiologische Effekte
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to improve glucose tolerance and insulin sensitivity in mice. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to improve cognitive function and reduce anxiety-like behavior in rats.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. One area of interest is the development of novel HDAC inhibitors based on the structure of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Another area of interest is the study of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in combination with other anticancer agents to determine its potential as a combination therapy. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in humans.
Synthesemethoden
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl chloroformate in the presence of potassium carbonate. This reaction yields ethyl 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxoacetate, which is then subjected to a one-pot reaction with hydroxylamine hydrochloride and sodium acetate to yield 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anticancer agent. In a study conducted on human lung cancer cells, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to inhibit cell growth and induce apoptosis. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was also found to inhibit the growth of human breast cancer cells in another study. Furthermore, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to reduce inflammation in the lungs and improve lung function.
Eigenschaften
CAS-Nummer |
156267-14-0 |
|---|---|
Produktname |
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one |
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1-methyl-3H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
ZCZFNJTUKHCRFO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=C1C=CN=C2 |
Kanonische SMILES |
CN1C(=O)CC2=C1C=CN=C2 |
Synonyme |
2H-Pyrrolo[3,2-c]pyridin-2-one,1,3-dihydro-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



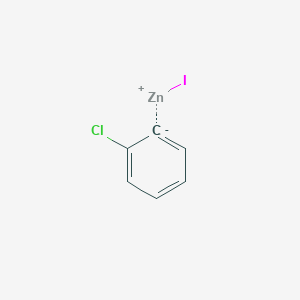
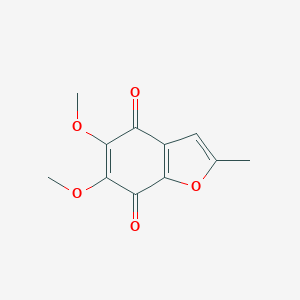
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
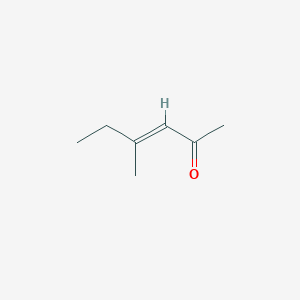
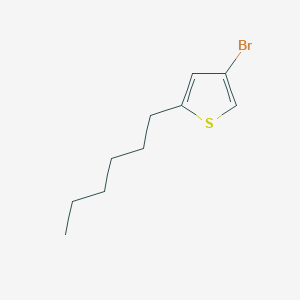
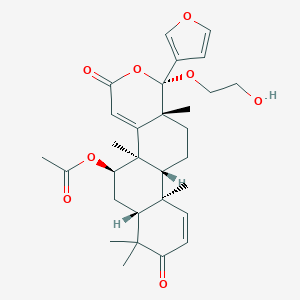
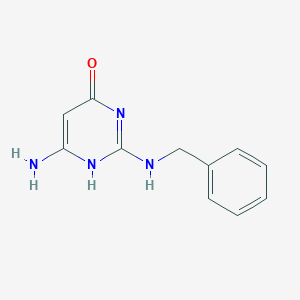

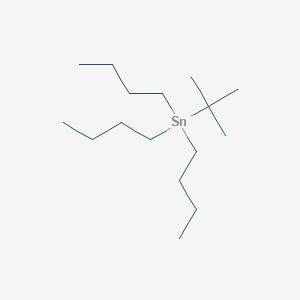
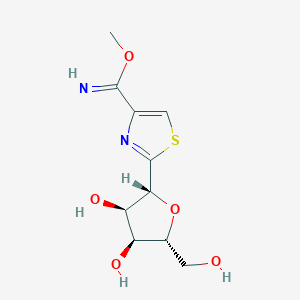
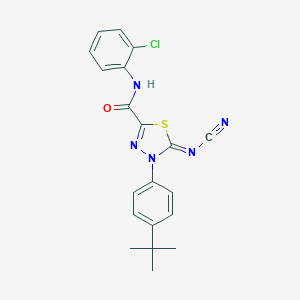
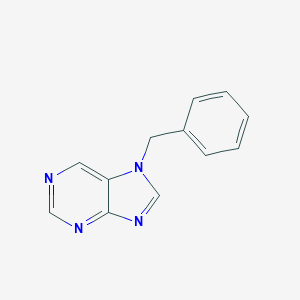
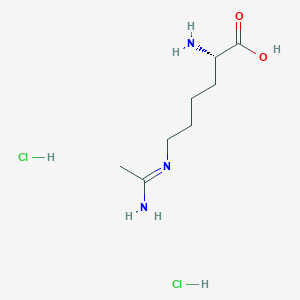
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)